Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate
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Overview
Description
Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate is a compound belonging to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with benzyl derivatives under specific reaction conditions. One common method involves the use of 2-aminophenol and benzyl chloride in the presence of a base such as potassium carbonate, followed by esterification with methyl chloroformate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) can be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the benzoxazole compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the substituent used.
Scientific Research Applications
Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
2-Aminobenzoxazole: Lacks the benzyl and carboxylate groups.
Benzoxazole-5-carboxylate: Lacks the amino and benzyl groups.
Uniqueness
Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate is unique due to the presence of both amino and benzyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and makes it a valuable compound in research and industry .
Properties
IUPAC Name |
methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-16(19)11-8-12(17)15-13(9-11)18-14(21-15)7-10-5-3-2-4-6-10/h2-6,8-9H,7,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKOIOFEMBTETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)N=C(O2)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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